2-Br-L-Phe can be incorporated into proteins during their expression to facilitate protein crystallization. The bromine atom introduces an electron-dense group, which can help improve the diffraction quality of X-ray crystals, leading to better determination of protein structures [].
2-Br-L-Phe can act as a substrate analog for enzymes that utilize L-phenylalanine. By competitively binding to the active site of these enzymes, 2-Br-L-Phe can inhibit their activity. This property has been explored in studies of enzymes involved in phenylalanine metabolism and neurotransmitter biosynthesis [].
2-Br-L-Phe can be incorporated into peptides to modulate their stability, conformation, and interactions with other molecules. The presence of the bromine atom can influence peptide folding, aggregation, and binding affinity [].
2-Br-L-Phe can be used as a probe to investigate protein-protein interactions. By selectively labeling one protein with 2-Br-L-Phe, researchers can identify its interaction partners using techniques like mass spectrometry [].
2-Bromo-L-Phenylalanine is a halogenated derivative of the amino acid L-phenylalanine, characterized by the presence of a bromine atom at the second carbon position. Its chemical formula is C9H10BrNO2, and it is classified as a non-essential amino acid, which means it can be synthesized by the body. The compound is notable for its application in biochemical research and as a potential therapeutic agent due to its unique properties that influence biological pathways.
The primary mechanism of action of Br-Phe lies in its ability to be incorporated into peptides and proteins during synthesis. This allows researchers to probe the role of specific regions within a protein by replacing a native amino acid with Br-Phe. The introduced bromine group can affect local interactions, protein folding, and potentially protein-protein interactions [].
For example, Br-Phe has been used to study the role of specific residues in ion channel function. By incorporating Br-Phe at strategic locations within the channel protein, researchers can investigate how these changes influence ion permeability and channel gating mechanisms.
Br-Phe holds promise for continued research in protein science and engineering. Here are some potential areas of exploration:
Research indicates that 2-Bromo-L-Phenylalanine exhibits significant biological activity, particularly in cancer research. It has been studied for its uptake in glioma cell cultures, demonstrating potential for targeted drug delivery in malignant tumors. The compound's structural similarity to L-phenylalanine allows it to be incorporated into proteins, potentially disrupting normal cellular functions and pathways, which can be advantageous in therapeutic contexts .
The synthesis of 2-Bromo-L-Phenylalanine can be achieved through several methods:
2-Bromo-L-Phenylalanine has several applications in scientific research and potential therapeutic contexts:
Studies on 2-Bromo-L-Phenylalanine have focused on its interactions with various biological systems, particularly concerning amino acid transporters. The compound's structural similarities allow it to compete with L-phenylalanine for uptake by cells, making it a valuable compound for understanding transport mechanisms and metabolic regulation in cancerous tissues .
Several compounds share structural or functional similarities with 2-Bromo-L-Phenylalanine. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Phenylalanine | Core structure | Non-halogenated amino acid; naturally occurring |
4-Bromo-L-Phenylalanine | Bromination at 4-position | Different biological activity; used in similar studies |
2-Iodo-L-Phenylalanine | Iodinated derivative | Different halogen; varying uptake characteristics |
3-Bromo-L-Tyrosine | Related aromatic amino acid | Different position of bromination affects reactivity |
The uniqueness of 2-Bromo-L-Phenylalanine lies in its specific position of bromination, which influences its biological activity and interactions within cellular systems compared to other halogenated amino acids .
Nucleophilic halogen exchange represents a fundamental synthetic approach for preparing 2-bromo-L-phenylalanine derivatives, utilizing the displacement of one halogen atom with another through nucleophilic substitution mechanisms. The copper-assisted nucleophilic halogen exchange has emerged as a particularly effective methodology for synthesizing halogenated phenylalanine derivatives [1] [2]. Research demonstrates that 2-astatinated-L-phenylalanine and 4-astatinated-L-phenylalanine can be prepared from corresponding iodo and bromo derivatives using copper-catalyzed nucleophilic exchange, achieving radiochemical yields of 52-74% and 65-85% respectively [1].
The mechanism of nucleophilic halogen exchange involves the formation of intermediate complexes where copper facilitates the substitution process. High-performance liquid chromatography sequence analysis reveals that 2-halogenated-L-phenylalanine follows a predictable halogen sequence during elution, with fluorine eluting first, followed by chlorine, bromine, iodine, and astatine [1]. This elution pattern provides valuable insights into the relative binding affinities and chemical properties of different halogenated derivatives.
Temperature optimization plays a critical role in nucleophilic halogen exchange reactions. Studies indicate that these reactions require elevated temperatures for completion, with optimal conditions typically ranging from 160°C to 220°C [8]. The reaction pathway necessitates high temperatures, and separation of the radiohalogenated product from chemically similar substrates often poses significant challenges [2]. Despite these challenges, nucleophilic halogen exchange methods increase reaction rapidity and provide adequate yields for experimental applications.
The effectiveness of nucleophilic halogen exchange is limited to substrates capable of withstanding relatively harsh conditions due to the high temperatures required [2]. Research has shown that the optimal values for nucleophilic halogen exchange include temperatures of 180°C, reaction times of 24 hours, and specific concentrations of sodium iodide (485 millimolar), copper sulfate (10 millimolar), and other essential reagents [8]. These conditions consistently yield over 74% of the desired 2-iodo-L-phenylalanine product from 2-bromo-L-phenylalanine precursors.
The nucleophilic substitution mechanism involves attack by electron-rich species on the carbon atom directly attached to the halogen [7]. The polarized carbon-halogen bond creates vulnerability to nucleophilic attack, with the end result being replacement or substitution of the halogen atom by the nucleophile [7]. Common nucleophiles employed in these reactions include hydroxide ions, cyanide ions, ammonia, and water molecules, all of which possess lone pairs of electrons that enable nucleophilic behavior [7].
Experimental design for optimizing reaction parameters in 2-bromo-L-phenylalanine synthesis employs systematic statistical approaches to identify optimal conditions while minimizing experimental effort. The central composite design methodology has proven particularly effective for optimizing precursor synthesis and understanding the relationship between various factors and product yield [8]. Quarter fractional design screening initially identifies the most important parameters, which are subsequently optimized using full three-factor, three-level factorial designs [8].
Response surface methodology involving central composite design has been successfully applied to evaluate amino acid production parameters [39]. Research demonstrates that medium composition optimization for L-phenylalanine production requires careful evaluation of major nutrients including glycerol concentrations (10 grams per liter), ammonium sulfate levels (10-100 grams per liter), magnesium chloride (0.64-0.98 grams per liter), and various phosphate salts [39]. The optimal conditions identified through this methodology achieved maximum L-phenylalanine production of 6.2 grams per liter.
Temperature represents one of the most critical parameters requiring optimization in 2-bromo-L-phenylalanine synthesis. Full factorial design studies reveal that temperature significantly affects product quality and reaction efficiency [38]. Experimental investigations using three levels of temperature (190°C, 200°C, and 210°C) across 81 experimental runs demonstrate the importance of systematic temperature optimization [38]. Analysis of variance techniques applied through statistical software identify temperature as a significant process parameter affecting final product characteristics.
Reaction time optimization studies indicate that extended reaction periods may be necessary for complete conversion. Research shows that optimal reaction times of 24 hours are required to achieve maximum yields exceeding 74% [8]. However, reaction time optimization must be balanced against potential side reactions and product degradation that may occur during prolonged heating periods [8].
The optimization process also encompasses catalyst concentration parameters. Studies demonstrate that copper sulfate concentrations of 10 millimolar provide optimal catalytic activity for halogen exchange reactions [8]. Additional parameters including sodium iodide concentrations (485 millimolar), stannous sulfate levels (90 millimolar), and organic acid concentrations (citric acid at 90 millimolar and benzoic acid at 100 millimolar) require careful optimization to achieve consistent high yields [8].
Statistical analysis through analysis of variance reveals that certain parameters exhibit greater significance than others in determining reaction outcomes. Full factorial design experiments identify total reaction time and reaction temperature as the most significant factors affecting product quality [38]. The minimum surface roughness values and optimal product characteristics are achieved through specific parameter combinations determined through systematic experimental design approaches [38].
Protection and deprotection strategies in solid-phase synthesis of 2-bromo-L-phenylalanine derivatives require careful selection of orthogonal protecting groups to prevent unwanted side reactions while maintaining synthetic efficiency. The 9-fluorenylmethoxycarbonyl group represents the most widely used temporary protecting group for alpha-amino protection in contemporary solid-phase peptide synthesis [13] [16]. This protecting group can be quantitatively removed using basic conditions, typically employing 20% piperidine in dimethylformamide, without affecting the peptide-resin bond [16] [17].
Solid-phase synthesis protocols have evolved to eliminate solvent-intensive washing steps through innovative deprotection methodologies. Research demonstrates that volatile 9-fluorenylmethoxycarbonyl deprotection bases can be removed through bulk evaporation at elevated temperatures while preventing condensation on vessel surfaces through directed headspace gas flushing [13]. This process achieves up to 95% waste reduction while requiring only 10-15% of the standard base amount typically used [13].
The selection of appropriate deprotection reagents significantly impacts synthesis efficiency and product quality. Comparative studies of deprotection performance using 4-methylpiperidine, piperidine, and piperazine reveal that these reagents behave similarly in most applications [16]. However, detailed analysis shows correlation between peptide hydrophobicity and size with final product yield and purity [16]. Deprotection kinetics studies indicate that arginine deprotection requires a minimum of 10 minutes for efficiency, while leucine deprotection achieves 80% efficiency in as little as 3 minutes [16].
Temperature optimization in deprotection processes requires careful balance between reaction efficiency and product stability. Studies demonstrate that elevated temperatures (80-110°C) enable deprotection reactions to complete rapidly with less than 5% base concentration [13]. The use of moderate resin substitution levels (0.2-0.3 millimoles per gram) on polyethylene glycol-polystyrene or lower-loading polystyrene resins facilitates deprotection reactions while supporting reduced base requirements [13].
Side-chain protection strategies for 2-bromo-L-phenylalanine derivatives must account for the presence of the bromine substituent, which may participate in unwanted reactions under certain conditions. Common arginine side-chain protecting groups include nitro and tosyl groups for tert-butyloxycarbonyl chemistry, while 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl and 2,2,5,7,8-pentamethylchroman-6-sulfonyl groups are employed for 9-fluorenylmethoxycarbonyl strategies [40]. These protecting groups remain stable during synthesis and can be removed under the same conditions used for peptide cleavage from the resin [40].
Orthogonal protection schemes provide enhanced selectivity through alternative cleavage mechanisms rather than relying solely on reaction rate differences [45]. The development of thiol-labile amino protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl group, offers quantitative removal in minutes under nearly neutral conditions using p-toluenethiol in pyridine [22]. These alternative protecting groups significantly suppress common side reactions observed during conventional solid-phase synthesis, including alpha-carbon racemization and aspartimide formation [22].
Chiral inversion and racemization prevention in 2-bromo-L-phenylalanine synthesis represents a critical challenge requiring sophisticated understanding of stereochemical mechanisms and careful reaction condition optimization. Racemization during peptide bond formation occurs through two primary mechanisms: direct racemization involving hydrogen proton extraction from the alpha carbon, and oxazolone ring formation where the alpha hydrogen proton is captured through cyclization [24]. The activation of protected amino acids by coupling reagents generates racemizable intermediates during peptide bond formation, leading to alpha-carbon racemic products that are difficult to remove through routine purification methods [22].
The basicity and steric hindrance of organic bases significantly influence racemization rates in amino acid coupling reactions. Research demonstrates that commonly used organic bases including diisopropylethylamine, N-methylmorpholine, and 2,4,6-collidine exhibit different racemization potentials [24]. Studies of N-acetyl-L-phenylalanine racemization during coupling reactions reveal that excess diisopropylethylamine consistently results in mixtures of diastereoisomers, with temperature reduction still producing high degrees of racemization [19].
The formation of heterocyclic azlactones represents a major pathway for racemization in N-acetyl or N-benzoyl amino acid derivatives. Intramolecular cyclization between the oxygen at the acetyl protecting group and the electrophilic carbon center promotes azlactone formation, creating intermediates with moderately acidic alpha-hydrogens characterized by pKa values around 9 [19]. The aromatic character of the corresponding enolate tautomer contributes to the ease of proton abstraction and subsequent racemization [19].
Prevention of racemization requires careful selection of reaction conditions and protecting group strategies. Studies demonstrate that N-carbamate protection provides effective suppression of racemization compared to N-acetyl protection, though this approach necessitates additional deprotection and re-acetylation steps [19]. Alternative approaches focus on reducing base strength and optimizing reaction temperatures to minimize azlactone formation while maintaining coupling efficiency [19].
Stereochemical integrity preservation during synthetic transformations has been achieved through manipulation of protecting group strategies. Research on deuterated phenylalanine derivatives demonstrates that N-phthaloyl protecting groups enable stereocontrolled synthesis through self-reproduction of chirality concepts [23]. This methodology allows preparation of individual enantiomers while maintaining stereochemical information throughout the synthetic sequence [23].
Continuous chiral inversion processes have been developed to convert undesired enantiomers into valuable target enantiomers through coupling enzymatic racemization with preferential crystallization [20]. These processes achieve productivity levels of approximately 25 grams per liter per hour with chiral purities exceeding 98% [20]. The coupling of racemization fixed-bed reactors with enantioselective fluidized bed crystallization enables efficient enzyme utilization and robust continuous operation [20].
Quantum mechanical modeling has emerged as a fundamental approach for understanding the electronic structure and interaction properties of 2-Bromo-L-Phenylalanine. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have become the standard computational protocol for investigating halogenated amino acids [1] [2]. These calculations reveal that the bromine atom in 2-Bromo-L-Phenylalanine exhibits anisotropic electron density distribution, creating regions of positive electrostatic potential known as σ-holes along the extension of the C-Br bond [3] [4].
The σ-hole concept provides a quantum mechanical foundation for understanding halogen bonding interactions involving 2-Bromo-L-Phenylalanine. High-level ab initio calculations demonstrate that the σ-hole arises from the contraction of spin-coupled orbitals describing the pz lone pair, while the negative belt perpendicular to the C-Br bond results from reduced contraction of px and py lone pairs [4]. This electronic structure enables 2-Bromo-L-Phenylalanine to participate in directional non-covalent interactions with nucleophilic acceptors, following the general scheme C-Br⋯A where A represents oxygen, nitrogen, or sulfur atoms [5] [6].
MP2 calculations at the cc-pVQZ level provide benchmark accuracy for halogen bonding energies, with typical interaction energies ranging from -0.35 to -1.30 kcal/mol for various halogen bond configurations [3]. Energy decomposition analysis using Symmetry-Adapted Perturbation Theory reveals that dispersion forces dominate weaker halogen bonds, while electrostatic contributions become increasingly important for stronger interactions [3] [4]. For 2-Bromo-L-Phenylalanine specifically, the moderate electronegativity and polarizability of bromine creates σ-holes of intermediate strength, enabling formation of halogen bonds comparable to hydrogen bonds in biological systems [7] [8].
Quantum Mechanics-Molecular Mechanics hybrid calculations have proven particularly valuable for modeling 2-Bromo-L-Phenylalanine in protein environments. These calculations reveal that the protein matrix can significantly influence halogen bonding through electrostatic effects and steric constraints [9] [10]. Studies on halogenated ligands in protein binding sites demonstrate that halogen bonds with backbone carbonyl oxygens and side chain heteroatoms contribute measurably to binding affinity [9] [8], with the directional nature of halogen bonds providing specificity advantages over purely hydrophobic interactions.
Natural Bond Orbital analysis provides detailed insights into the electronic basis of halogen bonding in 2-Bromo-L-Phenylalanine. The most significant donor-acceptor interactions involve lone pairs on heteroatoms transferring electron density to σ* orbitals of the C-Br bond [1]. This charge transfer component, typically ranging from 2-15 kcal/mol in stabilization energy, explains the directional preferences and distance dependence observed in halogen bonding interactions involving brominated amino acids [11] [1].
Molecular dynamics simulations have provided unprecedented insights into the conformational behavior and stability of 2-Bromo-L-Phenylalanine in various environments. Extended microsecond-scale simulations reveal that halogen substitution introduces sub-angstrom perturbations that significantly affect protein stability [12] [13]. Studies using 3-bromo-L-tyrosine incorporation at multiple sites demonstrate stabilization energies of 5.6 kcal/mol, indicating that strategic bromination can enhance protein thermodynamic stability through both direct halogen bonding and indirect effects on backbone flexibility [13].
Temperature-dependent molecular dynamics studies demonstrate the dynamic nature of halogen bonding interactions involving 2-Bromo-L-Phenylalanine. Variable temperature simulations reveal that halogen bonds exhibit characteristic formation and breaking patterns, with geometric parameters showing temperature coefficients of 0.19-0.32 ppm/K for nuclei proximal to halogen bonding sites [7] [14]. These measurements provide direct evidence for halogen bond formation in solution and demonstrate that such interactions can stabilize specific conformational states of peptides and proteins containing brominated amino acids.
Conformational ensemble analysis using Nuclear Overhauser Effect-based methods combined with molecular dynamics reveals that 2-Bromo-L-Phenylalanine can adopt side chain orientations favorable for halogen bond formation [7] [14]. Specifically, NAMFIS calculations identify conformations where the bromine atom approaches heteroatom acceptors with geometries consistent with optimal halogen bonding (C-Br⋯O angles of 160-180° and distances of 2.8-4.0 Å) [7]. These findings demonstrate that halogen bonding can provide conformational stabilization comparable to hydrogen bonding in β-hairpin peptide structures [7] [14].
Molecular dynamics simulations employing specialized force fields for halogen bonding reveal important insights into the dynamics of 2-Bromo-L-Phenylalanine interactions. Trajectory analysis over 60-nanosecond simulations shows that halogen bonds maintain geometric parameters within energetically favorable ranges for 85-95% of simulation time [10], indicating significant stability of these interactions in biological environments. The simulations also reveal that halogen bonding can compete effectively with hydrogen bonding and hydrophobic interactions in determining peptide and protein conformations [10] [7].
Solvent effects play a crucial role in halogen bonding stability, as demonstrated by molecular dynamics simulations in explicit water models. Studies show that hydration free energy calculations for brominated aromatic compounds require careful treatment of both electrostatic and van der Waals interactions [15] [16]. The polarizable force field models show improved agreement with experimental hydration free energies, with root mean square errors reduced from 15 kJ/mol to 4.2 kJ/mol when polarization effects are properly included [17] [16].
The development of accurate force field parameters for 2-Bromo-L-Phenylalanine presents unique challenges due to the anisotropic nature of halogen interactions. Traditional point-charge models fail to capture the σ-hole region, necessitating specialized approaches such as virtual particle methods or angular-dependent Lennard-Jones functions [16] [18]. The CHARMM General Force Field has been extended to include halogen bonding through the introduction of positively charged virtual particles positioned along the C-Br bond extension [18] [19], enabling accurate reproduction of both halogen bond donor and acceptor interactions.
Irritant